NVP-BVU972

Description

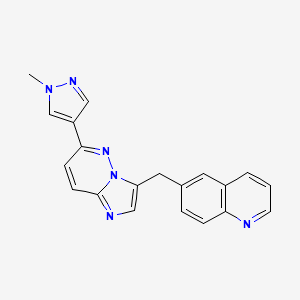

Structure

3D Structure

Properties

IUPAC Name |

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNPRCUHHDYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657890 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185763-69-2 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NVP-BVU972: A Technical Guide to its Mechanism of Action as a Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of NVP-BVU972, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details the signaling pathways modulated by this compound, presents key quantitative data on its activity, and outlines the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of c-Met Signaling

This compound functions as a selective and potent inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase[1][2]. c-Met is a critical receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. This compound exerts its therapeutic effects by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation.

This inhibition of c-Met has been shown to have dual effects: directly impeding cancer cell growth and survival, and modulating the host's inflammatory and antiviral responses. Notably, this compound has demonstrated the ability to suppress NF-κB-mediated inflammation and induce a broad-spectrum antiviral state[3][4][5][6].

Signaling Pathway Inhibition

The inhibitory action of this compound on c-Met disrupts multiple downstream signaling cascades critical for tumorigenesis and inflammation. The primary pathways affected include:

-

RAS/MAPK Pathway: Inhibition of c-Met prevents the activation of the Ras/Raf/MEK/ERK cascade, which is crucial for cell proliferation and survival.

-

PI3K/Akt Pathway: this compound blocks the c-Met-mediated activation of PI3K, leading to the deactivation of Akt, a key regulator of cell survival and apoptosis.

-

STAT3 Pathway: The drug inhibits the phosphorylation and activation of STAT3, a transcription factor that promotes cell proliferation and survival.

-

NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation and immune responses. This is achieved by reducing the phosphorylation of IKKα/β and IκBα, which prevents the nuclear translocation of the p65 subunit[3].

Caption: this compound inhibits c-Met autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cell lines, including those with wild-type and mutated c-Met. The following tables summarize the key IC50 values reported in the literature.

| Cell Line | c-Met Status | IC50 (nM) | Reference |

| GTL-16 | Amplified | 66 | [1] |

| MKN-45 | Amplified | 32 | [1] |

| EBC-1 | Amplified | 82 | [1] |

| BaF3 TPR-MET | Wild-Type | 77 | [7] |

| BaF3 TPR-MET | M1211L Mutant | 1.2 | [7] |

| BaF3 TPR-MET | M1250T Mutant | 3.6 | [7] |

| BaF3 TPR-MET | F1200I Mutant | 14.1 | [7] |

| BaF3 TPR-MET | V1155L Mutant | 14.6 | [7] |

| BaF3 TPR-MET | L1195V Mutant | 31.5 | [7] |

| BaF3 TPR-MET | D1228A Mutant | >129 | [7] |

| BaF3 TPR-MET | Y1230H Mutant | >129 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay

This protocol is adapted from studies investigating the antiproliferative effects of this compound.

-

Cell Culture:

-

Culture BaF3 TPR-MET cells (wild-type or mutant) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells per well.

-

Prepare a serial dilution of this compound in the growth medium. Concentrations can range from 600 nM to 9.6 µM[7].

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plates for 72 hours at 37°C.

-

-

Viability Measurement:

-

Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well[8].

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for determining the IC50 of this compound using a cell proliferation assay.

Western Blot Analysis for c-Met Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on c-Met phosphorylation.

-

Cell Treatment and Lysis:

-

Culture BaF3 TPR-MET cells and treat with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 2 hours[7].

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control like β-actin.

-

RT-qPCR for Inflammatory Gene Expression

This protocol is for quantifying the effect of this compound on the mRNA levels of inflammatory cytokines.

-

Cell Treatment and RNA Extraction:

-

Treat RAW 264.7 macrophages with this compound (e.g., 100 µM) for 3 hours in the presence of an inflammatory stimulus like LPS (2 µg/mL)[3].

-

Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from an equal amount of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target inflammatory genes (e.g., Il1β, Il6, Tnfα) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the control-treated cells.

-

Resistance Mechanisms

Studies have identified that resistance to this compound can arise from specific mutations within the c-Met kinase domain. The most prominent resistance mutations occur at the Y1230 residue, with substitutions such as Y1230H rendering the kinase insensitive to this compound[9][10]. The Y1230 residue plays a key role in the binding of this compound to the c-Met kinase domain[9][10]. Mutations at D1228 have also been associated with resistance[9].

This technical guide provides a foundational understanding of the mechanism of action of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology. Further investigation into the clinical applications and potential combination therapies involving this compound is warranted.

References

- 1. 美国GlpBio - this compound | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]

- 2. selleck.co.jp [selleck.co.jp]

- 3. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]

- 5. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. immunomart.com [immunomart.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-BVU972: A Technical Guide to a Potent and Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway through genetic alterations such as amplification, mutation, or protein overexpression is implicated in the pathogenesis and progression of numerous human cancers. This compound was developed as a therapeutic agent to target and inhibit aberrant c-Met signaling in cancer cells. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data related to this compound.

Core Function and Mechanism of Action

This compound functions as a selective inhibitor of the c-Met kinase. It exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation and activation of the receptor. The cocrystal structure of this compound in complex with the c-Met kinase domain reveals that the quinoline moiety of the inhibitor interacts with the hinge region, while the imidazopyridazine portion extends into the activation loop, engaging in a π-stacking interaction with tyrosine 1230 (Y1230)[1]. This interaction is critical for the high-affinity binding and potent inhibition of c-Met.

Inhibition of c-Met by this compound leads to the suppression of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. By blocking these pathways, this compound effectively inhibits the growth and proliferation of cancer cells that are dependent on c-Met signaling.

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type |

| c-Met IC50 | 14 nM | Biochemical Kinase Assay |

| RON Kinase IC50 | >1000 nM | Biochemical Kinase Assay |

Table 1: Biochemical inhibitory activity of this compound.

| Cell Line | Description | IC50 (nM) |

| GTL-16 | Gastric carcinoma, MET amplified | 66 |

| MKN-45 | Gastric carcinoma, MET amplified | 32 |

| EBC-1 | Lung squamous cell carcinoma, MET amplified | 82 |

| BaF3 TPR-MET | Murine pro-B cells with TPR-MET fusion | 104 |

Table 2: Cellular anti-proliferative activity of this compound in c-Met dependent cancer cell lines.

| Mutation | IC50 (nM) |

| Wild-type | 77 |

| M1211L | 1.2 |

| M1250T | 3.6 |

| F1200I | 14.1 |

| V1155L | 14.6 |

| L1195V | 31.5 |

| D1228A | >129 |

| Y1230H | >129 |

Table 3: Anti-proliferative activity of this compound against BaF3 cells expressing various TPR-MET mutations.

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against c-Met and other kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a generic tyrosine kinase peptide substrate are used.

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a carrier protein like BSA.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in the assay buffer.

-

ATP Addition: The kinase reaction is initiated by the addition of radiolabeled [γ-33P]ATP.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified time, typically 20-60 minutes.

-

Termination: The reaction is stopped by the addition of a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose filter paper.

-

Detection: The amount of incorporated radiolabel into the peptide substrate is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., GTL-16, MKN-45, EBC-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Solubilization: The formazan crystals formed by viable cells are solubilized by the addition of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., GTL-16) are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (to assess toxicity) and analysis of biomarkers from tumor tissue upon study completion.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

c-Met Signaling Pathway and this compound Inhibition

Caption: this compound inhibits c-Met signaling pathways.

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for assessing this compound's anti-proliferative effects.

Resistance Mechanisms

Preclinical studies have identified potential mechanisms of resistance to this compound. The most frequently observed resistance mutations in cell-based screens occur at the Y1230 and D1228 residues within the c-Met kinase domain[2][3]. Mutations at Y1230 are thought to directly disrupt the π-stacking interaction with this compound, thereby reducing its binding affinity and inhibitory activity[2][3]. The emergence of these mutations in a clinical setting could limit the long-term efficacy of this compound.

Conclusion

This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase with demonstrated anti-proliferative activity in preclinical models of cancer. Its mechanism of action involves the direct inhibition of c-Met kinase activity and the subsequent blockade of downstream oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the potential for resistance mutations is crucial for the design of future clinical trials and the development of strategies to overcome resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-BVU972: A Technical Guide to a Potent c-Met Inhibitor with Dual Antiviral and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met/Hepatocyte Growth Factor Receptor (HGFR) tyrosine kinase.[1][2] Initially investigated for its oncogenic applications, recent studies have unveiled its significant potential as a dual-action agent with both antiviral and anti-inflammatory properties.[3] This technical guide provides an in-depth overview of this compound, focusing on its target, mechanism of action, associated signaling pathways, and key experimental data.

Core Target and Mechanism of Action

This compound's primary molecular target is the c-Met receptor tyrosine kinase .[1][2] c-Met, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[4] Dysregulation of the HGF/c-Met axis is implicated in various cancers.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain.[5][6] This competitive inhibition prevents the phosphorylation of c-Met, thereby blocking the activation of its downstream signaling pathways.[1][2] The cocrystal structure of this compound with the c-Met kinase domain reveals that the quinoline moiety interacts with the hinge region, while the imidazopyridazine portion extends into the activation loop, engaging in a π-stacking interaction with Tyrosine 1230 (Tyr1230).[6][7]

Beyond its anti-cancer potential, this compound has been shown to induce a robust antiviral state and suppress NF-κB-mediated inflammation.[3] Mechanistically, it appears to reprogram inflammation-related loci by modulating gene expression and chromatin accessibility.[3][7] This dual functionality makes it a promising candidate for broad-spectrum antiviral therapies.[3]

Quantitative Data: Inhibitory Activity

The following tables summarize the reported in vitro inhibitory activity of this compound against its primary target, various cell lines, and mutant forms of c-Met.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 (nM) | Reference |

| c-Met (enzyme assay) | 14 | [1][2] |

| BaF3 TPR-MET (wild-type) | 77, 104 | [1][2] |

| EBC-1 (human lung cancer) | 82 | [2] |

| GTL-16 (human gastric cancer) | 66 | [2] |

| MKN-45 (human gastric cancer) | 32 | [2] |

Table 2: Antiproliferative Activity of this compound against c-Met Resistance Mutations in BaF3 Cells

| c-Met Mutation | IC50 (nM) | Reference |

| M1211L | 1.2 | [1] |

| M1250T | 3.6 | [1] |

| F1200I | 14.1 | [1] |

| V1155L | 14.6 | [1] |

| L1195V | 31.5 | [1] |

| D1228A | >129 | [1] |

| Y1230H | >127, >129 | [1][5] |

Signaling Pathways

This compound primarily impacts the c-Met signaling pathway and the interconnected NF-κB inflammatory pathway .

c-Met Signaling Pathway

Activation of c-Met by HGF typically leads to the recruitment and phosphorylation of downstream effector proteins, initiating signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[4] this compound's inhibition of c-Met phosphorylation effectively blocks these downstream signals.

NF-κB Inflammatory Pathway

Recent evidence demonstrates that this compound can suppress virus-induced inflammatory responses by inhibiting the NF-κB signaling pathway.[3] This pathway is a key regulator of pro-inflammatory cytokine production. This compound has been shown to reduce the expression of phosphorylated IKKα/β, phosphorylated IκBα, and phosphorylated p65, all of which are critical components of the NF-κB activation cascade.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound.

Cell Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Target cells are seeded into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium.[3]

-

Compound Treatment: Cells are treated with increasing concentrations of this compound.[3] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.[1][3]

-

Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well.[3]

-

Final Incubation and Measurement: The plate is incubated at 37°C for 1 hour, and the absorbance at 450 nm is measured using a microplate reader.[3]

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated using a non-linear regression model.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of c-Met.

-

Reaction Mixture: A reaction buffer containing recombinant c-Met kinase, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-AKT, total AKT).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound.

Resistance Mutations

In vitro drug resistance screens have identified several mutations in the c-Met kinase domain that confer resistance to this compound.[6] The most prominent mutations occur at Tyrosine 1230 (Y1230) and Aspartic Acid 1228 (D1228).[5][6] The Y1230 residue plays a key role in the binding of this compound, and its mutation disrupts this interaction, leading to drug resistance.[5][6] This highlights the importance of monitoring for these mutations in clinical applications.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of c-Met with a compelling dual-action profile that extends beyond oncology to virology and immunology. Its ability to concurrently inhibit viral replication and suppress inflammation through the NF-κB pathway presents a novel therapeutic strategy. The comprehensive data on its inhibitory activity, mechanism of action, and the identification of resistance mutations provide a solid foundation for further preclinical and potential clinical development. This technical guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of this compound.

References

- 1. immunomart.com [immunomart.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

NVP-BVU972: A Host-Directed Agent with Broad-Spectrum Antiviral and Anti-inflammatory Properties

A Technical Whitepaper for Drug Development Professionals

Abstract

NVP-BVU972, a selective c-Met inhibitor originally developed for oncology, has emerged as a promising host-directed therapeutic agent with potent broad-spectrum antiviral and anti-inflammatory activities. This document provides a comprehensive technical overview of the antiviral properties of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to generate these findings. This whitepaper is intended to serve as a resource for researchers, scientists, and drug development professionals exploring novel host-directed antiviral therapies.

Introduction

Viral infections remain a significant global health challenge, often exacerbated by excessive inflammatory responses that contribute to disease severity and mortality.[1][2] Traditional direct-acting antivirals, while effective against specific viral targets, are often limited by a narrow spectrum of activity and the rapid emergence of drug resistance.[1] Host-directed therapies, which modulate host cellular pathways to inhibit viral replication and control inflammation, offer a promising alternative strategy. This compound has been identified as a novel candidate in this class, demonstrating a dual mechanism of action that both suppresses viral propagation and mitigates pathological inflammation.[1][2][3][4]

Mechanism of Action

This compound functions as a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[5] Its antiviral and anti-inflammatory effects, however, are attributed to a broader, host-directed mechanism that involves the epigenetic reprogramming of inflammation-related gene loci and the suppression of the NF-κB signaling pathway.[1][2][3][6]

Inhibition of NF-κB Signaling

Viral infections often trigger the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines that can result in a "cytokine storm" in severe cases.[1] this compound has been shown to effectively inhibit the activation of the NF-κB signaling cascade, thereby reducing the expression of key inflammatory cytokines such as IL-1β, IL-6, and TNFα.[1][3] This anti-inflammatory action is crucial for mitigating virus-induced tissue damage.

Epigenetic Reprogramming

Mechanistically, this compound appears to reprogram inflammation-related loci by modulating both gene expression and chromatin accessibility.[1][2][3] Studies have indicated that the antiviral activity of this compound can be reversed by the inhibition of H3K9 methylation, suggesting a key role for epigenetic modifications in its host-protective effects.[1][3][6]

Quantitative Data Summary

The antiviral and anti-proliferative activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Concentration | Viral RNA Reduction | Citation |

| Vesicular Stomatitis Virus (VSV) | RAW264.7 | 25-100 µM | Significant | [1] |

| Encephalomyocarditis virus (EMCV) | RAW264.7 | 25-100 µM | Significant | [1] |

| Murine Hepatitis Virus (MHV) | RAW264.7 | 25-100 µM | Significant | [1] |

| Herpes Simplex Virus-1 (HSV-1) | RAW264.7 | 25-100 µM | Significant | [1] |

| Vesicular Stomatitis Virus (VSV) | HeLa, HT29, HT1080 | 50 µM | Significant | [1] |

| Encephalomyocarditis virus (EMCV) | HeLa, HT29, HT1080 | 50 µM | Significant | [1] |

| Herpes Simplex Virus-1 (HSV-1) | HeLa, HT29, HT1080 | 50 µM | Significant | [1] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Condition | Cell Line | Concentration | Cytokine Reduction (mRNA) | Citation |

| VSV, HSV-1, EMCV, or MHV Infection | RAW264.7 | 100 µM | Il1β, Il6, Tnfα | [1][3] |

| VSV, HSV-1, or EMCV Infection | HeLa, HT29, HT1080 | 100 µM | Il1β, Il6, Tnfα | [1][3] |

| LPS-induced Inflammation | RAW264.7 | 100 µM | Il1β, Il6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2 | [1][3] |

Table 3: In Vivo Anti-inflammatory Activity of this compound in Mice

| Challenge | Dosage | Organ(s) Harvested | Cytokine Reduction (mRNA) | Citation |

| VSV | 20 mg/kg | Blood, Target Organs | Il1β, Il6, Tnfα | [6] |

| HSV-1 | 20 mg/kg | Blood, Target Organs | Il1β, Il6, Tnfα | [6] |

| EMCV | 20 mg/kg | Blood, Target Organs | Il1β, Il6, Tnfα | [6] |

| MHV | 20 mg/kg | Blood, Target Organs | Il1β, Il6, Tnfα | [6] |

Table 4: IC50 Values of this compound in Cancer Cell Lines

| Target/Cell Line | IC50 | Citation |

| c-Met | 14 nM | [5] |

| EBC-1 | 82 nM | [5] |

| GTL-16 | 66 nM | [5] |

| MKN-45 | 32 nM | [5] |

| BaF3 (TPR-MET) | 104 nM | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this document.

In Vitro Antiviral Assays

-

Cell Lines and Viruses: RAW264.7 (murine macrophages), HeLa, HT29, and HT1080 (human cell lines) were used. The viruses included Vesicular Stomatitis Virus (VSV), Encephalomyocarditis virus (EMCV), Murine Hepatitis Virus (MHV), and Herpes Simplex Virus-1 (HSV-1).

-

Treatment and Infection: Cells were treated with this compound at concentrations ranging from 25 µM to 100 µM, or with DMSO as a control. Simultaneously, cells were infected with the respective viruses at a multiplicity of infection (MOI) of 0.1.[1]

-

Viral RNA Quantification: Viral replication was assessed by quantifying viral RNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[1]

In Vitro Anti-inflammatory Assays

-

Virus-Induced Inflammation: RAW264.7, HeLa, HT29, and HT1080 cells were infected with VSV, HSV-1, EMCV, or MHV and concurrently treated with 100 µM this compound or DMSO.[1][3] The mRNA expression levels of pro-inflammatory cytokines (Il1β, Il6, Tnfα) were measured by RT-qPCR.

-

LPS-Induced Inflammation: RAW264.7 macrophages were treated with 100 µM this compound for 3 hours in the presence of 2 µg/mL lipopolysaccharide (LPS) from E. coli O55:B5.[1][3] The mRNA expression of multiple inflammatory genes was analyzed by RT-qPCR.

In Vivo Animal Studies

-

Animal Model: C57BL/6J mice were used for in vivo experiments.

-

Virus Challenge and Treatment: Mice were infected intraperitoneally with VSV, HSV-1, EMCV, or MHV. The treated group received daily administrations of this compound at a dosage of 20 mg/kg, while the control group received a vehicle.[6]

-

Cytokine Analysis: Blood and target organs were harvested 24 hours post-infection, and the mRNA levels of Il1β, Il-6, and Tnfα were quantified by RT-qPCR to assess the systemic and localized inflammatory responses.[6]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of this compound's antiviral and anti-inflammatory effects.

Discussion and Future Directions

This compound represents a promising candidate for a broad-spectrum, host-directed antiviral agent.[1][2][4] Its dual functionality of inhibiting viral replication and suppressing inflammation addresses a critical need in the treatment of severe viral infections.[1][2] While initially developed as a c-Met inhibitor for cancer, its favorable pharmacokinetic properties and tolerability in preclinical oncology studies suggest a potential for repurposing.[1][7]

Future research should focus on elucidating the detailed molecular mechanisms underlying the epigenetic reprogramming induced by this compound. Furthermore, its efficacy against a wider range of clinically relevant viruses and its potential for combination therapy with direct-acting antivirals warrant investigation. Human clinical trials will be necessary to evaluate the safety and efficacy of this compound as an antiviral therapeutic.

Conclusion

This compound has demonstrated significant potential as a broad-spectrum antiviral and anti-inflammatory agent. Its host-directed mechanism of action, centered on the inhibition of the NF-κB pathway and epigenetic reprogramming, offers a durable and broad applicability against a range of RNA and DNA viruses. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its continued development as a novel therapeutic for viral diseases.

References

- 1. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]

- 3. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]

- 4. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

NVP-BVU972: A Technical Guide to its Interplay with NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor NVP-BVU972 and its significant impact on the NF-κB signaling pathway. This compound, a potent and selective c-Met inhibitor, has demonstrated dual functions as both an antiviral and an anti-inflammatory agent, primarily through its suppression of NF-κB-mediated inflammation.[1][2][3][4][5] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of c-Met and Downstream NF-κB Activation

This compound is a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3] The c-Met signaling cascade, upon activation by its ligand, hepatocyte growth factor (HGF), is known to intersect with inflammatory networks, including the pivotal NF-κB pathway that drives the production of pro-inflammatory cytokines.[1] Aberrant c-Met activation can lead to the inappropriate stimulation of downstream pathways such as PI3K/Akt, which in turn can trigger the NF-κB signaling cascade.[4][6]

This compound exerts its anti-inflammatory effects by inhibiting c-Met, thereby preventing the subsequent activation of the NF-κB pathway.[2] This has been demonstrated by the reduced phosphorylation of key signaling intermediates in the canonical NF-κB pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB, without affecting the total protein levels of IκBα and p65.[2]

Quantitative Data on the Inhibitory Effects of this compound

The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings on its efficacy in reducing the expression of NF-κB target genes, specifically pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of Virus-Induced Pro-inflammatory Cytokine mRNA Expression by this compound

| Cell Line | Virus | This compound Concentration | Target Gene | Observed Effect |

| RAW264.7 Macrophages | VSV, HSV-1, EMCV, MHV | 100 µM | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |

| HeLa | VSV, HSV-1, EMCV | 100 µM | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |

| HT29 | VSV, HSV-1, EMCV | 100 µM | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |

| HT1080 | VSV, HSV-1, EMCV | 100 µM | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |

Table 2: In Vivo Suppression of Virus-Induced Pro-inflammatory Cytokine mRNA Expression by this compound in C57BL/6J Mice

| Virus | This compound Dosage | Tissue/Sample | Target Gene | Observed Effect |

| VSV | 20 mg/kg (daily) | Blood and target organs | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |

| HSV-1 | 20 mg/kg (daily) | Blood and target organs | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |

| EMCV | 20 mg/kg (daily) | Blood and target organs | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |

| MHV | 20 mg/kg (daily) | Blood and target organs | Il1β, Il6, Tnfα | Significant reduction in mRNA expression |

Table 3: In Vitro Inhibition of LPS-Induced Pro-inflammatory Gene mRNA Expression in RAW264.7 Cells by this compound

| This compound Concentration | Target Gene | Observed Effect |

| Not specified | Il1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2 | Marked downregulation of mRNA expression |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

Caption: this compound inhibits c-Met, blocking NF-κB activation.

Caption: Workflow for Western Blot analysis of NF-κB proteins.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on NF-κB signaling.

Cell Culture and Treatment

-

Cell Lines: RAW264.7, HeLa, HT29, and HT1080 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For in vitro experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with this compound (at desired concentrations, e.g., 50-100 µM) or DMSO (vehicle control) for a specified period (e.g., 1 hour) before stimulation with an NF-κB activator such as lipopolysaccharide (LPS) or viral infection.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissues using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for Il1β, Il6, Tnfα, and a housekeeping gene (e.g., GAPDH or Actb) are used for amplification. The relative mRNA expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction and Quantification: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of IKKα/β, IκBα, and p65. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies in Mouse Models

-

Animal Model: Six-week-old C57BL/6J mice are used for in vivo experiments.

-

Treatment and Induction of Inflammation: Mice receive a single intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg) or vehicle. After one hour, inflammation is induced by a lethal i.p. injection of LPS (e.g., 20 mg/kg) or by viral infection.

-

Sample Collection: Blood and various organs (heart, spleen, lung, kidney, liver) are collected at specified time points post-injection for analysis of cytokine expression by qRT-PCR or histopathological examination.

NF-κB Luciferase Reporter Assay

-

Transfection: Cells are co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment and Lysis: After 24-48 hours, cells are pre-treated with this compound followed by stimulation with an NF-κB activator. Cells are then lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

This guide provides a comprehensive overview of the technical aspects of this compound's interaction with the NF-κB signaling pathway. The presented data and methodologies offer a solid foundation for further research and development in the fields of antiviral and anti-inflammatory therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]

- 4. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BVU972: An In-Depth Technical Guide to its In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of NVP-BVU972, a selective and potent small-molecule inhibitor of the c-Met receptor tyrosine kinase. The information compiled herein, including quantitative potency data, detailed experimental methodologies, and visual representations of relevant signaling pathways, is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Efficacy: Potent Inhibition of c-Met Kinase Activity

This compound demonstrates high potency as an inhibitor of the c-Met kinase. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 14 nM against c-Met.[1][2] Its selectivity is underscored by IC50 values exceeding 1000 nM against other closely related kinases, such as recepteur d'origine nantais (RON).[1]

Data Presentation: In Vitro Potency of this compound

The following tables summarize the in vitro potency of this compound across various biochemical and cellular assays.

Table 1: Biochemical Potency against c-Met Kinase

| Target | Assay Type | IC50 (nM) | Reference |

| c-Met | Kinase Assay | 14 | [1][2] |

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| EBC-1 | Non-Small Cell Lung Cancer | 82 | [1] |

| GTL-16 | Gastric Carcinoma | 66 | [1] |

| MKN-45 | Gastric Carcinoma | 32 | [1] |

Table 3: Activity in Engineered Cell Lines

| Cell Line | Description | IC50 (nM) | Reference |

| BaF3 TPR-MET | Expressing TPR-MET kinase fusion | 104 | [1] |

| BaF3 TPR-MET Y1230H | Expressing MET resistance mutation | >127 | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the direct inhibition of the c-Met receptor tyrosine kinase. The binding of its natural ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain.[4] This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration. By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents ATP binding and subsequent phosphorylation, thereby blocking the activation of these downstream signaling cascades.

Recent studies have also revealed a role for this compound in modulating inflammatory responses through the suppression of the NF-κB signaling pathway.[5][6] Treatment with this compound has been shown to inhibit the phosphorylation of key components of the NF-κB pathway, such as IKKα/β, IκBα, and p65.[5][6]

Figure 1: Simplified c-Met and NF-κB signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the potency of c-Met inhibitors like this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., EBC-1, GTL-16, MKN-45)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

Western Blotting for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream effectors.

Materials:

-

Cells of interest

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.

Figure 2: General experimental workflow for determining the in vitro potency of this compound.

References

- 1. 美国GlpBio - this compound | C-Met inhibitor,potent and selective | Cas# 1185763-69-2 [glpbio.cn]

- 2. selleckchem.com [selleckchem.com]

- 3. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | c-Met inhibitor this compound induces antiviral protection and suppresses NF-κB-mediated inflammation [frontiersin.org]

NVP-BVU972: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BVU972 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various oncogenic processes. This document provides a comprehensive technical overview of the selectivity profile of this compound, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The data presented herein demonstrates the remarkable specificity of this compound for its primary target, c-Met, highlighting its potential as a precision therapeutic agent in oncology.

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a small molecule inhibitor designed to specifically target the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling. Understanding the selectivity of such an inhibitor is paramount in drug development to minimize off-target effects and predict potential toxicities.

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for c-Met over a broad range of other protein kinases. Biochemical assays have demonstrated potent inhibition of c-Met with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. In contrast, its activity against other kinases, including the closely related RON (Recepteur d'Origine Nantais) kinase, is significantly weaker.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against its primary target c-Met and provides a general overview of its selectivity against a wider panel of kinases.

| Kinase Target | IC50 (nM) | Selectivity Notes |

| c-Met | 14 | Primary target, potent inhibition.[1][2][3][4] |

| RON | >1000 | Over 70-fold selective against the most closely related kinase.[1][3][4] |

| Kinase Panel (62 kinases) | >1000 (for all) | Highly selective over a broad panel of kinases.[5] |

Mechanism of Action and Signaling Pathway

This compound is a Type I ATP-competitive inhibitor, meaning it binds to the active conformation of the c-Met kinase domain. The binding of this compound is critically dependent on the interaction with the tyrosine residue at position 1230 (Y1230) within the kinase domain.[6][7] This interaction is a key determinant of its potency and selectivity. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of c-Met and subsequently inhibits the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

Caption: this compound inhibits c-Met signaling.

Experimental Protocols

The selectivity and potency of this compound have been determined using a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are utilized to measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinases. A common method is the radiometric assay.

-

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. Inhibition of the kinase by a compound results in a decrease in the radioactivity of the substrate.

-

Materials:

-

Purified recombinant kinase (e.g., c-Met)

-

Kinase-specific substrate (peptide or protein)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Filter plates or membranes for capturing the phosphorylated substrate

-

Scintillation counter

-

-

Procedure:

-

A kinase reaction mixture is prepared containing the kinase, substrate, and reaction buffer.

-

This compound is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is included.

-

The reaction is initiated by the addition of radiolabeled ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

-

The reaction is stopped, and the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.

-

The filter is washed to remove unincorporated radiolabeled ATP.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

-

Cell-Based MET Phosphorylation Assay (General Protocol)

Cell-based assays are crucial for determining the inhibitory activity of a compound in a more physiologically relevant context. These assays measure the inhibition of c-Met autophosphorylation within intact cells.

-

Principle: This assay quantifies the level of phosphorylated c-Met in cells treated with an inhibitor. A reduction in phosphorylated c-Met indicates target engagement and inhibition.

-

Materials:

-

Cancer cell line with amplified or activated c-Met (e.g., GTL-16, MKN-45) or a cell line where c-Met can be stimulated by HGF (e.g., A549).[1][3]

-

Cell culture medium and supplements.

-

This compound.

-

Hepatocyte Growth Factor (HGF) for stimulation (if required).

-

Lysis buffer.

-

Antibodies: primary antibody against phosphorylated c-Met (p-cMet) and a primary antibody for total c-Met.

-

Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, fluorophores for ELISA or In-Cell Westerns).

-

Detection reagents.

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound for a specified time.

-

For cell lines requiring stimulation, HGF is added to induce c-Met phosphorylation.

-

The cells are lysed to release cellular proteins.

-

The protein concentration of the lysates is determined.

-

The levels of p-cMet and total c-Met are quantified using methods such as Western blotting, ELISA, or high-content imaging.

-

The ratio of p-cMet to total c-Met is calculated, and the IC50 value for the inhibition of c-Met phosphorylation is determined.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. echemi.com [echemi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

NVP-BVU972: A Technical Guide to a Potent and Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key oncogenic driver in various human cancers.[1][2] Developed by Novartis Institutes for Biomedical Research, this compound has been instrumental in preclinical research for understanding c-Met-driven malignancies and the mechanisms of acquired resistance to targeted therapies.[1][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound was identified through a medicinal chemistry program aimed at discovering selective inhibitors of the MET kinase.[4] The development process involved extensive screening and optimization to achieve high potency and selectivity against c-Met. Preclinical studies in mouse and rat models indicated that this compound possesses favorable pharmacokinetic properties and is well-tolerated.[1] However, its pharmacokinetic profile and safety in humans have not been formally evaluated in clinical trials.[1] The global development status of this compound is currently listed as preclinical.[3]

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and downstream signaling. The cocrystal structure of this compound in complex with the MET kinase domain (PDB: 3QTI) reveals critical interactions for its inhibitory activity.[1] The quinoline moiety of this compound interacts with the hinge region of the kinase, while the imidazopyridazine core extends into the activation loop, engaging in a π-stacking interaction with tyrosine 1230 (Y1230).[1] This interaction is crucial for its potent inhibition.

Signaling Pathway

The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT. This compound blocks the initial phosphorylation event, thereby inhibiting these downstream signals.

Quantitative Data

This compound demonstrates high potency and selectivity for c-Met in both biochemical and cellular assays.

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | c-Met Kinase | 14[2][4] |

| RON Kinase | >1000[2] | |

| Cell Proliferation Assay | EBC-1 (c-Met amplified) | 82[2] |

| GTL-16 (c-Met amplified) | 66[2] | |

| MKN-45 (c-Met amplified) | 32[2] | |

| BaF3 TPR-MET (Wild-Type) | 104[2] |

Experimental Protocols

Biochemical Kinase Assay

A standard biochemical kinase assay was utilized to determine the IC50 value of this compound against the c-Met kinase. While the specific proprietary protocol from Novartis is not publicly available, a representative method would involve:

-

Reagents: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and this compound at various concentrations.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The extent of substrate phosphorylation is quantified, typically using a method such as radioactive phosphate incorporation (³²P-ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using various cancer cell lines with c-Met amplification. A common protocol for this type of assay is as follows:

-

Cell Seeding: Cancer cells (e.g., EBC-1, GTL-16, MKN-45) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Drug Resistance Screen in BaF3 TPR-MET Cells

To identify potential resistance mutations, a drug resistance screen was conducted using BaF3 cells engineered to express the oncogenic TPR-MET fusion protein.

This screen identified several mutations in the MET kinase domain that confer resistance to this compound. The most frequently observed mutations were in residues Y1230 and D1228.[4][5] The Y1230H mutation, for instance, was shown to be sensitive to the type II MET inhibitor AMG-458 but not to this compound, with an IC50 value greater than 127 nM for the latter.[5]

Structure-Activity Relationship (SAR)

While a comprehensive SAR study is not publicly available, the cocrystal structure provides key insights. The imidazo-pyridazine core is essential for the π-stacking interaction with Y1230, a critical determinant of potency.[4][6] The quinoline moiety occupies the hinge region, and modifications in this part of the molecule would likely affect kinase binding and selectivity. The high selectivity of this compound for c-Met over other kinases, including the closely related RON kinase, suggests that the overall conformation and chemical features of the molecule are well-optimized for the c-Met active site.

Conclusion

This compound is a valuable research tool for investigating c-Met biology and the development of targeted cancer therapies. Its high potency and selectivity have enabled detailed preclinical studies, including the identification of key resistance mutations. While its clinical development has not progressed, the knowledge gained from this compound continues to inform the design of next-generation c-Met inhibitors and strategies to overcome drug resistance. This technical guide provides a comprehensive summary of the available data on this compound, serving as a resource for researchers in the field of oncology and drug discovery.

References

- 1. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. immunomart.com [immunomart.com]

- 6. Human TPR-MET Stable Cell Line - BaF3 (CSC-RO0428) - Creative Biogene [creative-biogene.com]

NVP-BVU972: A Potent and Selective MET Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NVP-BVU972 is a highly potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3][4][5] The MET kinase, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and motility.[5] Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in cancer cell lines with MET amplification and has been instrumental in studying the mechanisms of acquired resistance to MET inhibitors.[1][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is chemically known as 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline.[1] Its chemical structure is depicted below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline | [1] |

| CAS Number | 1185763-69-2 | [1] |

| Molecular Formula | C₂₀H₁₆N₆ | [1][6] |

| Molecular Weight | 340.38 g/mol | [7] |

| Purity | ≥98% | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1][7] |

| XLogP3 | 2.5 | [6] |

| Topological Polar Surface Area | 60.9 Ų | [6] |

| Density | 1.35 g/cm³ | [6] |

| Refractive Index | 1.745 | [6] |

| Storage | -20°C | [1] |

Pharmacological Properties

This compound is a selective inhibitor of MET kinase with a reported IC₅₀ of 14 nM.[1][2][3][4][5] It exhibits high selectivity for MET over a broad panel of other kinases.[1][4][5] The primary mechanism of action involves the inhibition of MET autophosphorylation, which subsequently blocks downstream signaling pathways responsible for cell growth and proliferation.[1][2][3][4]

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line/Target | IC₅₀ | Reference |

| MET Kinase Inhibition | Wild-type MET | 14 nM | [1][2][3][4][5] |

| MET Autophosphorylation Inhibition | GTL-16 cells (constitutive) | 7.3 nM | [1][2][4] |

| A549 cells (HGF-stimulated) | 22 nM | [1][2][4] | |

| Cell Proliferation Inhibition | GTL-16 (gastric cancer) | 66 nM | [1][2][4][5] |

| MKN45 (gastric cancer) | 32 nM | [1][2][4][5] | |

| EBC-1 (lung cancer) | 82 nM | [5] | |

| BaF3 TPR-MET (wild-type) | 77 nM | [3] | |

| BaF3 TPR-MET (M1211L mutant) | 1.2 nM | [3] | |

| BaF3 TPR-MET (M1250T mutant) | 3.6 nM | [3] | |

| BaF3 TPR-MET (F1200I mutant) | 14.1 nM | [3] | |

| BaF3 TPR-MET (V1155L mutant) | 14.6 nM | [3] | |

| BaF3 TPR-MET (L1195V mutant) | 31.5 nM | [3] | |

| BaF3 TPR-MET (D1228A mutant) | >129 nM | [3] | |

| BaF3 TPR-MET (Y1230H mutant) | >129 nM | [3] |

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the HGF/MET signaling pathway. Upon binding of its ligand, HGF, the MET receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.

Caption: HGF/MET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro MET Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on MET kinase.

Materials:

-

Recombinant MET kinase (wild-type or mutant)

-

Biotinylated peptide substrate (e.g., PTK1)

-

ATP

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% BSA, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na₃VO₄

-

Stop/Detection Solution: 10 mM EDTA, 3.5 nM Eu-labeled anti-phospho-tyrosine antibody (e.g., PY20), 10 nM Streptavidin-Allophycocyanin (APC)

-

1536-well white plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 1536-well plate.

-

Add 2 µL of MET kinase solution (final concentration ~4-5 nM) to each well and incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding 1 µL of a solution containing ATP (at the determined Km concentration for the specific kinase variant) and 1 µL of the biotinylated peptide substrate (final concentration 1 µM).

-

Incubate the reaction for 90 minutes at room temperature.

-

Stop the reaction by adding 1 µL of the Stop/Detection Solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Cell Proliferation Assay (Resazurin Reduction)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines using a resazurin-based assay.

Materials:

-

Cancer cell line of interest (e.g., GTL-16, MKN45, EBC-1)

-

Complete cell culture medium

-

This compound

-

Resazurin sodium salt solution

-

96-well clear-bottom black plates

-

Plate reader capable of fluorescence measurement

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of MET Phosphorylation

This protocol describes the detection of phosphorylated MET in cell lysates by Western blotting.

Materials: